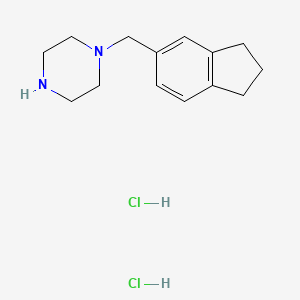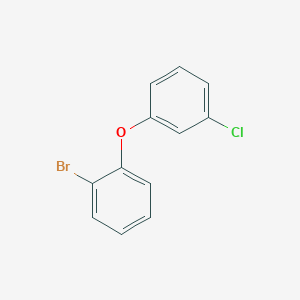![molecular formula C14H10Cl2O3 B3034239 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 148255-31-6](/img/structure/B3034239.png)
3-[(3,4-Dichlorobenzyl)oxy]benzoic acid
Overview
Description
3-[(3,4-Dichlorobenzyl)oxy]benzoic acid, also known as 3,4-DCB, is a synthetic, organobenzoic acid compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 151-153°C and a molecular weight of 265.68 g/mol. 3,4-DCB has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as an inhibitor of cyclooxygenase-2 (COX-2). In addition, 3,4-DCB has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and Alzheimer’s disease.
Scientific Research Applications
Synthesis and Luminescence of Lanthanide Complexes
3-[(3,4-Dichlorobenzyl)oxy]benzoic acid derivatives have been explored for the synthesis of lanthanide coordination compounds, impacting their photophysical properties. Sivakumar et al. (2010) synthesized lanthanide complexes using 4-benzyloxy benzoic acid derivatives to investigate the influence of substituents on the ligands' photoluminescence. They found that electron-donating and electron-withdrawing groups significantly affect the luminescence efficiency of the Tb(3+) complexes. The study highlights the potential application of these compounds in developing materials with tailored photophysical properties for optoelectronic devices (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Biodegradation of Chlorobenzoic Acids
The environmental persistence and biodegradation of chlorinated benzoic acids, including 3,4-dichlorobenzoic acid, have been a focus of research due to their use in agriculture and their formation as metabolites of chlorinated pollutants. Alqudah et al. (2014) studied the biodegradation of 3,4-dichlorobenzoic acid by Corynebacterium jeikeium, isolated from wastewater. They optimized conditions for biodegradation, demonstrating the potential of microbial processes in the detoxification of chlorinated organic compounds in the environment (Alqudah, Tarawneh, Alkafaween, & Saad, 2014).
Oxidative Transformations
Nanoparticulate zero-valent iron (nZVI) has been investigated for its capacity to induce oxidative transformations of organic compounds in water, including benzoic acid to p-hydroxybenzoic acid. Joo et al. (2005) utilized benzoic acid conversion as a probe reaction to assess the oxidizing capacity of nZVI, highlighting its potential for the oxidative treatment of organic contaminants in water. This research opens avenues for the application of nZVI in environmental remediation processes (Joo, Feitz, Sedlak, & Waite, 2005).
Future Directions
Mechanism of Action
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, which may affect its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Biochemical Analysis
Biochemical Properties
3-[(3,4-Dichlorobenzyl)oxy]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting the overall metabolic processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of specific genes, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular processes. The compound’s interaction with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are vital for the compound’s activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its function and overall biochemical activity .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBHSUSMBSBNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



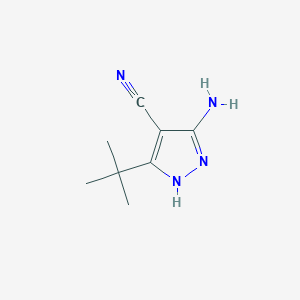
![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)
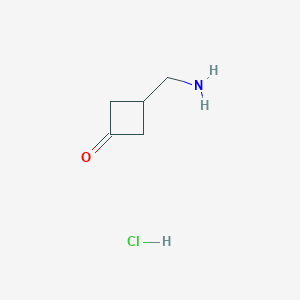


![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)
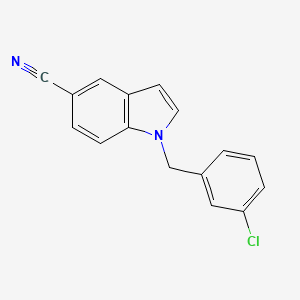
![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

